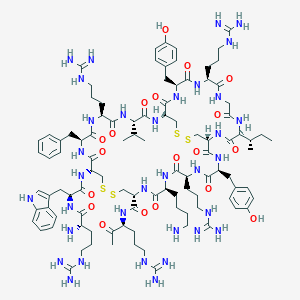
Tachyplesin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tachyplesin II, also known as this compound, is a useful research compound. Its molecular formula is C100H152N34O19S4 and its molecular weight is 2262.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Mechanism of Action
Tachyplesin II exhibits potent antimicrobial properties primarily against Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. Studies have shown that tachyplesin interacts with lipid membranes, enhancing permeability and causing membrane destabilization . Notably, this compound has been found effective against multidrug-resistant strains such as Escherichia coli and Pseudomonas aeruginosa.
Case Study: Efficacy Against Multidrug-Resistant Bacteria
Research demonstrated that this compound displayed significant activity against various drug-resistant bacterial strains. In vitro studies revealed that this compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, making it a promising candidate for treating infections caused by resistant pathogens .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli ATCC 25922 | 2 | High |
| Klebsiella pneumoniae | 4 | Moderate |
| Pseudomonas aeruginosa | 8 | Moderate |
| Staphylococcus aureus | 16 | Low |
Anticancer Applications
Mechanism of Action
this compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells by disrupting their membranes and interfering with intracellular processes . The peptide's ability to target negatively charged membranes makes it particularly effective against certain cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In studies involving human cancer cell lines, this compound demonstrated significant cytotoxic effects at varying concentrations. For instance, it induced apoptosis in melanoma cells while sparing normal cells at lower concentrations .
| Cancer Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| Melanoma | 10 | High |
| Glioblastoma | 15 | Moderate |
| Leukemia (K562) | 5 | High |
Agricultural Applications
Use as a Biopesticide
this compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide. Its efficacy against plant pathogens suggests potential for enhancing crop protection without the adverse effects associated with synthetic pesticides .
Case Study: Efficacy in Plant Pathogen Control
Field trials have indicated that this compound can reduce the incidence of fungal infections in crops such as tomatoes and peppers. The peptide's application led to a significant decrease in disease severity compared to untreated controls .
| Crop Type | Pathogen | Disease Severity Reduction (%) |
|---|---|---|
| Tomato | Fusarium oxysporum | 70 |
| Pepper | Phytophthora capsici | 65 |
Propriétés
Numéro CAS |
125139-69-7 |
|---|---|
Formule moléculaire |
C100H152N34O19S4 |
Poids moléculaire |
2262.8 g/mol |
Nom IUPAC |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1 |
Clé InChI |
VMAGWLOHJBPKIA-DAESJHERSA-N |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
SMILES canonique |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
Séquence |
RWCFRVCYRGICYRKCR |
Synonymes |
RGD-tachyplesin tachyplesin tachyplesin I tachyplesin II tachyplesin III tachyplesin peptide, Tachypleus tridentatus |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















